Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, propyl ester
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Overview
Description
Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, propyl ester is a complex organic compound with a unique structure that includes a benzene ring, a propanoic acid moiety, and various functional groups such as acetylamino, oxobutyl, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, propyl ester typically involves multiple steps:
Formation of the Benzenepropanoic Acid Core: This can be achieved through the Friedel-Crafts acylation of benzene with propanoic acid derivatives.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group, which can be introduced through nitration followed by reduction.
Addition of the Oxobutyl Group: This can be done through a Michael addition reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino and oxobutyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry:
- Potential applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, propyl ester involves its interaction with specific molecular targets. The acetylamino and oxobutyl groups may interact with enzymes or receptors, leading to various biological effects. The chloro group can enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, methyl ester
- Benzenepropanoic acid, butyl ester
Comparison:
- Uniqueness: The presence of the acetylamino, oxobutyl, and chloro groups in Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, propyl ester makes it unique compared to simpler esters like ethyl or methyl esters.
- Reactivity: The additional functional groups increase the compound’s reactivity and potential for diverse chemical transformations.
- Applications: The unique structure may confer specific biological activities not seen in simpler esters, making it a valuable compound for research and development.
Properties
CAS No. |
122186-93-0 |
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Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
propyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
InChI |
InChI=1S/C18H24ClNO4/c1-3-11-24-18(23)9-6-14-12-15(19)7-8-16(14)17(22)5-4-10-20-13(2)21/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,21) |
InChI Key |
DBJNWEHUGSQAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Origin of Product |
United States |
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